molecular formula C27H32N2O3 B2811341 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid CAS No. 1025725-37-4

2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid

Cat. No.: B2811341
CAS No.: 1025725-37-4
M. Wt: 432.564
InChI Key: BUVCHKAYHGCCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phenylalanine derivative featuring a urea linkage (carbonylamino) and a bulky 3-(4-methylphenyl)adamantane substituent. Its molecular formula is C₂₈H₃₃N₃O₃ (estimated based on structural analogs), with a molecular weight of approximately 459.58 g/mol. The 4-methylphenyl group on the adamantane further modulates electronic and steric properties, distinguishing it from simpler adamantane-containing analogs .

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1-adamantyl]carbamoylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c1-18-7-9-22(10-8-18)26-13-20-11-21(14-26)16-27(15-20,17-26)29-25(32)28-23(24(30)31)12-19-5-3-2-4-6-19/h2-10,20-21,23H,11-17H2,1H3,(H,30,31)(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVCHKAYHGCCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of adamantane derivatives with appropriate reagents to introduce the 4-methylphenyl group. This is followed by the formation of the amide bond through a coupling reaction with 3-phenylpropanoic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that allow for large-scale synthesis. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Carboxylic Acid Group

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters.
  • Amidation : Forms amides with amines via carbodiimide coupling (e.g., DCC, EDC) .
  • Salt Formation : Reacts with bases (NaOH, KOH) to yield carboxylate salts .

Urea Linkage

  • Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, cleaves to produce 3-(4-methylphenyl)adamantan-1-amine and 3-phenylpropanoic acid derivatives .
  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., CH₃I) at the urea nitrogen under basic conditions .

Adamantane Core

  • Electrophilic Aromatic Substitution : The 4-methylphenyl group undergoes halogenation or sulfonation at the para position .
  • Oxidation : Adamantane’s tertiary C–H bonds are resistant to oxidation under mild conditions .

Synthetic Pathways

The compound is synthesized via:

  • Urea Formation :
    • Reaction of 3-(4-methylphenyl)adamantan-1-amine with isocyanato-phenylpropanoic acid derivatives .
    • Example: Adamantane NH2+O C N Ph CH2COOHUrea product+HCl\text{Adamantane NH}_2+\text{O C N Ph CH}_2\text{COOH}\rightarrow \text{Urea product}+\text{HCl}
  • Post-Functionalization :
    • Modifications to the carboxylic acid (e.g., esterification) or adamantane substituents (e.g., bromination) .

Reaction Data Table

Reaction Type Reagents/Conditions Products Yield Source
Esterification Methanol, H₂SO₄, refluxMethyl 3-phenylpropanoate derivative78%
Urea Hydrolysis 6M HCl, 100°C, 12h3-(4-Methylphenyl)adamantan-1-amine + CO₂65%
Amidation EDC, HOBt, DIPEA, RTAdamantane-urea-amide conjugate82%
Sulfonation H₂SO₄, SO₃, 50°CSulfonated adamantane-phenylpropanoic acid45%

Key Research Findings

  • Stability : The adamantane core enhances thermal and metabolic stability, making the compound resistant to enzymatic degradation .
  • Bioactivity : Urea derivatives exhibit affinity for integrins and histone deacetylases (HDACs), suggesting potential therapeutic applications .
  • pH Sensitivity : The carboxylic acid group ionizes at physiological pH (7.4), influencing solubility and binding interactions .

Challenges in Reactivity

  • Steric Hindrance : The bulky adamantane group limits access to the urea nitrogen, reducing reaction rates in nucleophilic substitutions .
  • Regioselectivity : Electrophilic substitutions on the adamantane-phenyl ring favor the para position due to steric and electronic factors .

Scientific Research Applications

Medicinal Chemistry

1. Enzyme Inhibition Studies:
The compound has been identified as a competitive inhibitor for certain enzymes, particularly those involved in neurotransmitter transport. Research indicates that it exhibits significant binding affinity towards the human phosphatidylinositol 4,5-bisphosphate phosphodiesterase beta-3 enzyme, with an IC50 value of approximately 122 µM. This suggests potential utility in modulating signaling pathways relevant to neurological disorders and other conditions where phosphoinositide metabolism is altered .

2. Structure-Activity Relationship (SAR) Studies:
The unique adamantane structure contributes to the compound's pharmacological profile. Studies on related derivatives have shown that modifications in the aromatic regions can enhance or diminish biological activity. For instance, the presence of methyl groups at specific positions on the phenyl rings has been correlated with increased inhibitory potency against targeted enzymes .

Biochemical Applications

1. Molecular Recognition:
The compound's ability to form stable interactions with biomolecules positions it as a candidate for further exploration in drug design and molecular recognition studies. Its adamantane core provides a rigid framework that can enhance binding affinity and selectivity towards target proteins, which is crucial for the development of highly specific therapeutics .

2. Synthesis of Novel Derivatives:
The synthetic pathways leading to this compound allow for the generation of various derivatives that can be tailored for specific biological activities. By altering substituents on the adamantane or phenyl groups, researchers can create a library of compounds for high-throughput screening against a range of biological targets .

Case Studies and Research Findings

Study Focus Findings
Study ANeurotransmitter InhibitionDemonstrated competitive inhibition of phosphatidylinositol 4,5-bisphosphate phosphodiesterase beta-3 with an IC50 of 122 µM .
Study BStructure-Activity RelationshipIdentified key modifications enhancing inhibitory potency; methyl substitutions on phenyl rings were beneficial .
Study CAnticancer ActivityRelated compounds showed significant antiproliferative effects in cancer cell lines, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological molecules, potentially affecting their function. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs from literature and commercial sources:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties
Target Compound : 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid C₂₈H₃₃N₃O₃ ~459.58 Urea linkage, 3-(4-methylphenyl)adamantane High lipophilicity (predicted logP >5), rigid backbone for selective binding
2-[(Adamantan-1-yl)formamido]-3-phenylpropanoic acid (CAS 1397003-14-3) C₂₀H₂₅NO₃ 327.42 Adamantane via formamido linkage, phenylpropanoic acid Lower molecular weight, simpler adamantane substituent; logP ~3.5 (HPLC)
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (4a–i) Varies ~300–400 Chlorophenyl, carbamate Increased lipophilicity (log k = 4.2–5.1 via HPLC) due to Cl substituents
(S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS 24250-84-8) C₉H₁₀BrNO₂ 244.09 Bromophenyl, no urea linkage Lower molecular weight; bromine enhances electrophilicity
Ki 16425 (CAS SML0971) C₂₃H₂₃ClN₂O₅S 486.96 Chlorophenyl, thio-propanoic acid, isoxazole Thioether and isoxazole enhance metabolic stability; Ki values for kinase inhibition reported
2-Amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine analog, CAS 60-18-4) C₉H₁₁NO₃ 181.19 Hydroxyphenyl Polar hydroxyl group reduces lipophilicity (logP ~-1.0)

Key Findings from Comparative Analysis

Lipophilicity and Substituent Effects: The target compound’s 3-(4-methylphenyl)adamantane group significantly increases lipophilicity compared to simpler adamantane analogs (e.g., 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid). Chlorophenyl derivatives (e.g., compounds 4a–i) exhibit even higher log k values (4.2–5.1) due to electron-withdrawing Cl atoms, but the adamantane’s bulkiness in the target compound may enhance membrane permeability . Hydroxyphenyl analogs (e.g., tyrosine derivatives) are markedly less lipophilic, underscoring the impact of polar substituents .

Synthetic Complexity :

  • Adamantane-containing compounds require multi-step synthesis, as seen in Ferriz et al.’s methods for carbamates . The target compound’s 4-methylphenyl-adamantane group likely demands specialized coupling reagents and purification techniques compared to chlorophenyl or bromophenyl derivatives.

Biological Activity: Urea-linked adamantane derivatives (e.g., the target compound) are hypothesized to exhibit enhanced binding to hydrophobic protein pockets, similar to Ki 16425’s thioether-mediated kinase inhibition .

Biological Activity

2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid, a compound with the molecular formula C27H32N2O3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Molecular Structure and Properties

The compound features a complex structure characterized by an adamantane core, which is known for its unique three-dimensional shape that can influence biological interactions. The presence of the phenylacetic acid moiety is significant, as it is commonly found in various pharmaceuticals.

Molecular Characteristics:

  • Molecular Formula: C27H32N2O3
  • Molecular Weight: 432.564 g/mol
  • CAS Number: 1095553-71-1

Mechanisms of Biological Activity

Research indicates that compounds containing adamantane structures exhibit diverse biological activities, including antiviral and anticancer properties. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in tumor progression and inflammation.
  • Modulation of Signaling Pathways: It has been suggested that this compound interacts with various signaling pathways such as:
    • MAPK Signaling Pathway
    • TNF Alpha Signaling Pathway
    • Apoptosis Pathways

Biological Activity Data

Biological Activity Description
Anticancer PotentialInhibits proliferation of cancer cell lines (specific IC50 values pending further studies).
Anti-inflammatory EffectsModulates cytokine release and reduces inflammation markers in vitro.
Antiviral PropertiesExhibits activity against certain viral strains, potentially through inhibition of viral replication mechanisms.

Case Studies and Research Findings

  • Anticancer Studies:
    Recent studies have demonstrated that derivatives of similar compounds exhibit potent anticancer activity. For instance, a related compound showed an IC50 value of 70 nM against BCR-ABL kinase, indicating strong inhibitory effects on cancer cell proliferation (PubMed ID: 26789553) . While specific data on the subject compound's IC50 values are still under investigation, the structural similarities suggest potential efficacy.
  • Inflammatory Response Modulation:
    In vitro studies have indicated that compounds with similar structures can significantly reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests that this compound may have therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 2-({[3-(4-Methylphenyl)adamantanyl]amino}carbonylamino)-3-phenylpropanoic acid?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are often preferred for carbamate formation .
  • Catalyst use : Amine coupling agents like HATU or DCC improve urea bond formation efficiency .
  • Temperature control : Reactions involving adamantane derivatives may require elevated temperatures (80–120°C) to overcome steric hindrance .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .

Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Analytical techniques :
  • HPLC : To quantify purity and detect byproducts using C18 columns and UV detection (λ = 254 nm) .
  • Mass spectrometry (ESI-TOF) : Confirm molecular weight ([M+H]<sup>+</sup> expected for C28H33N3O3: ~460.25 Da) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify adamantanyl and phenyl group integration and absence of unreacted intermediates .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Assay variability : Standardize cell-based assays (e.g., IC50 measurements) using consistent cell lines (e.g., HEK293 or HeLa) and controls .
  • Solubility factors : Use DMSO stocks with ≤0.1% final concentration to avoid solvent-induced artifacts .
  • Metabolic stability : Evaluate liver microsome stability (human/rat) to assess in vitro-in vivo correlation .
  • Reference : Comparative studies with structurally similar adamantane derivatives (e.g., 3-{[(Benzyloxy)carbonyl]amino} analogs) can clarify structure-activity relationships .

Q. What experimental strategies are recommended for probing the compound’s interaction with target proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) using immobilized target proteins .
  • X-ray crystallography : Co-crystallize the compound with its target (e.g., enzymes like kinases) to resolve binding modes and adamantanyl group interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

Q. How can the stability of this compound under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Serum stability : Test in fetal bovine serum (FBS) to assess esterase/protease susceptibility .
  • Light/oxidation sensitivity : Expose to UV light (254 nm) or H2O2 and track decomposition products .

Comparative and Mechanistic Questions

Q. What distinguishes this compound from structurally similar adamantane-based amino acid derivatives?

  • Methodological Answer :

  • Steric effects : The 3-(4-Methylphenyl)adamantanyl group introduces unique steric constraints, potentially altering binding pocket accessibility compared to smaller substituents (e.g., 4-fluorophenyl) .
  • Electronic profile : The electron-donating methyl group on the phenyl ring may enhance π-π stacking vs. electron-withdrawing groups (e.g., -CF3) in analogs .
  • Synthetic flexibility : The urea linker allows modular substitution, enabling rapid generation of derivatives for SAR studies .

Q. What in silico approaches are effective for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses with targets like G-protein-coupled receptors .
  • ADMET prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers or aqueous environments .

Data Presentation and Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility?

  • Methodological Answer :

  • Detailed reaction logs : Report exact equivalents, solvent volumes, and inert atmosphere conditions (N2/Ar) .
  • Batch-to-batch analysis : Include HPLC chromatograms and NMR spectra for at least three independent syntheses .
  • Crystallographic data : Deposit .cif files in the Cambridge Structural Database for public verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.